Topological Polar Surface Area (TPSA) Differentiates Target from 3-Unsubstituted Analog for Fragment-Based Screening Prioritization
The target compound exhibits a Topological Polar Surface Area (TPSA) of 101 Ų, which is 46 Ų (84%) higher than the 3-unsubstituted analog methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (TPSA = 55 Ų) [1][2]. This difference arises from the 3-nitro group contributing additional polar surface area that influences permeability predictions and fragment library design criteria.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 101 Ų (PubChem Cactvs 3.4.8.18); 98.12 Ų (Leyan vendor computed) |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 849067-96-5, des-nitro analog): TPSA = 55 Ų (PubChem Cactvs 3.4.8.18) |
| Quantified Difference | ΔTPSA = +46 Ų (+84% vs des-nitro analog); ΔTPSA = +2.88 Ų vs 4-methyl-3-nitro analog (TPSA ~98.12 Ų) |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem release 2021.05.07; validated by vendor-reported value from Leyan (98.12 Ų) |
Why This Matters
TPSA > 90 Ų raises a flag for passive oral absorption (typical cutoff ~140 Ų), meaning the target sits in a differentiated alert zone versus the des-nitro analog—directly impacting fragment library selection for oral drug programs.
- [1] PubChem Compound Summary for CID 53412739, Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. National Center for Biotechnology Information. Topological Polar Surface Area: 101 Ų. View Source
- [2] PubChem Compound Summary for CID 22832049, Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. National Center for Biotechnology Information. Topological Polar Surface Area: 55 Ų. View Source
